

Physical and chemical properties of (-)-trans-Tadalafil

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Compound of Interest

Compound Name: *Tadalafil, (6S,12aS)-*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of (-)-trans-Tadalafil

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential physical and chemical properties of (-)-trans-Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information herein is collated from scientific literature and public data sources to support research and development activities. Quantitative data is presented in structured tables, key experimental protocols are detailed, and mandatory visualizations of signaling pathways and experimental workflows are provided.

Chemical Identity and Structure

(-)-trans-Tadalafil is a pyrazinopyridoindole derivative. Its chemical structure consists of a fused ring system with two chiral centers at the 6R and 12aR positions, which are critical for its selective inhibitory activity against PDE5.[\[1\]](#)

- IUPAC Name: (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[\[2\]](#)
- Molecular Formula: C₂₂H₁₉N₃O₄[\[2\]](#)
- Molecular Weight: 389.41 g/mol [\[2\]](#)

- CAS Registry Number: 171596-29-5[\[2\]](#)

Physical Properties

The physical characteristics of Tadalafil are crucial for its formulation, delivery, and bioavailability. It is a white to off-white crystalline solid.[\[2\]](#)[\[3\]](#) Tadalafil can exist in various crystal habits, including needle, plate, and block shapes, which can influence pharmaceutical performance such as dissolution and compressibility.[\[4\]](#)[\[5\]](#) Furthermore, multiple crystalline polymorphs and an amorphous state have been identified, each with distinct physicochemical properties.[\[6\]](#)[\[7\]](#)

Table 1: Physical Properties of (-)-trans-Tadalafil

Property	Value	References
Appearance	White to off-white crystalline powder	[2]
Melting Point	298-301°C	[2] [8] [9]
Boiling Point	679.1 ± 55.0 °C (Predicted)	[8] [9]
Density	1.51 ± 0.1 g/cm³ (Predicted)	[8]
pKa	16.68 ± 0.40 (Predicted)	[8]
LogP (Partition Coefficient)	~2.1	[2]
Optical Activity	$[\alpha]/D +68$ to $+78^\circ$ (c=1 in chloroform-d)	[8]

| BCS Classification | Class 2 (Low Solubility, High Permeability) or Class 4 (Low Solubility, Low Permeability) [|\[8\]](#)[\[10\]](#) |

Note: Discrepancies in reported values, such as for the melting point (a range of 276-279°C has also been cited[\[11\]](#)) and BCS class, exist in the literature, which may be attributable to different polymorphic forms or experimental conditions.

Solubility Profile

Tadalafil is characterized by its poor aqueous solubility, a critical factor influencing its dissolution rate and oral bioavailability.[\[3\]](#)[\[10\]](#) Its solubility is significantly enhanced in various organic solvents and co-solvent systems.

Table 2: Solubility of (-)-trans-Tadalafil in Various Solvents

Solvent	Solubility	Temperature	References
Water	Practically insoluble; $1.71 \pm 0.04 \mu\text{g/mL}$	37 °C	[2] [3] [12]
Water (pH 1.2)	0.0016 mg/mL	Not Specified	[10]
Water (pH 4.5)	0.0025 mg/mL	Not Specified	[10]
Ethanol	Soluble	Not Specified	[2]
Methanol	Soluble	Not Specified	[2]
Dimethyl Sulfoxide (DMSO)	~20 mg/mL	Not Specified	[8] [13]
Dimethylformamide (DMF)	~25 mg/mL	Not Specified	[11] [13]
Polyethylene Glycol 400	Mole Fraction: 1.86×10^{-2}	298.15 K (25 °C)	[14]
Propylene Glycol	Slightly soluble; Mole Fraction: 4.10×10^{-4}	298.15 K (25 °C)	[14]

| N-methyl pyrrolidone (NMP)| High solubility | Not Specified |[\[15\]](#) |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification, quantification, and structural elucidation of Tadalafil.

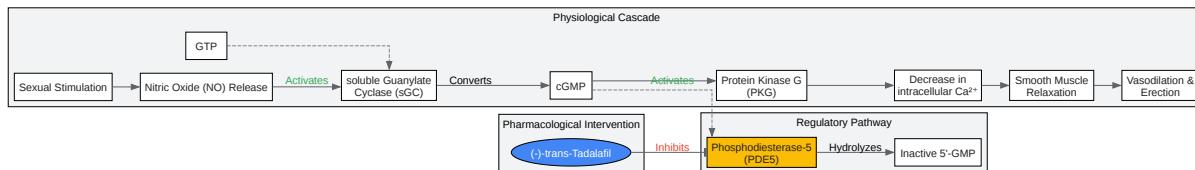
Table 3: Spectroscopic Properties of (-)-trans-Tadalafil

Technique	Data	References
UV/Vis Spectroscopy	λ_{max} at 221, 284, 292 nm (in Ethanol/Methanol)	[11]
¹ H NMR Spectroscopy	A characteristic signal at δ 5.91 ppm (2H, singlet) corresponding to the methylenedioxy protons is often used for quantification.	[16]
Mass Spectrometry (MS/MS)	Quantitative analysis is commonly performed using the transition m/z 390.4 → 268.3.	[17]

| Infrared (IR) Spectroscopy| Characteristic peaks include one at 748 cm⁻¹. |[\[12\]](#) |

Mechanism of Action and Signaling Pathway

Tadalafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5).
[\[18\]](#)[\[19\]](#) In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO). NO activates the enzyme soluble guanylate cyclase (sGC), which increases the levels of cyclic guanosine monophosphate (cGMP).[\[19\]](#)[\[20\]](#) Elevated cGMP levels activate Protein Kinase G (PKG), leading to a decrease in intracellular calcium concentrations and subsequent relaxation of the corpus cavernosum smooth muscle. This vasodilation allows for increased blood flow, resulting in an erection.[\[21\]](#) PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive 5'-GMP.[\[22\]](#) By inhibiting PDE5, Tadalafil prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal.[\[19\]](#)[\[21\]](#)



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Caption: Tadalafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.

Experimental Protocols

Synthesis of (-)-trans-Tadalafil

A common synthetic route involves a multi-step process culminating in a cyclization reaction. While numerous variations exist, a representative protocol is outlined below, based on the principles of the Pictet-Spengler reaction.[23][24]

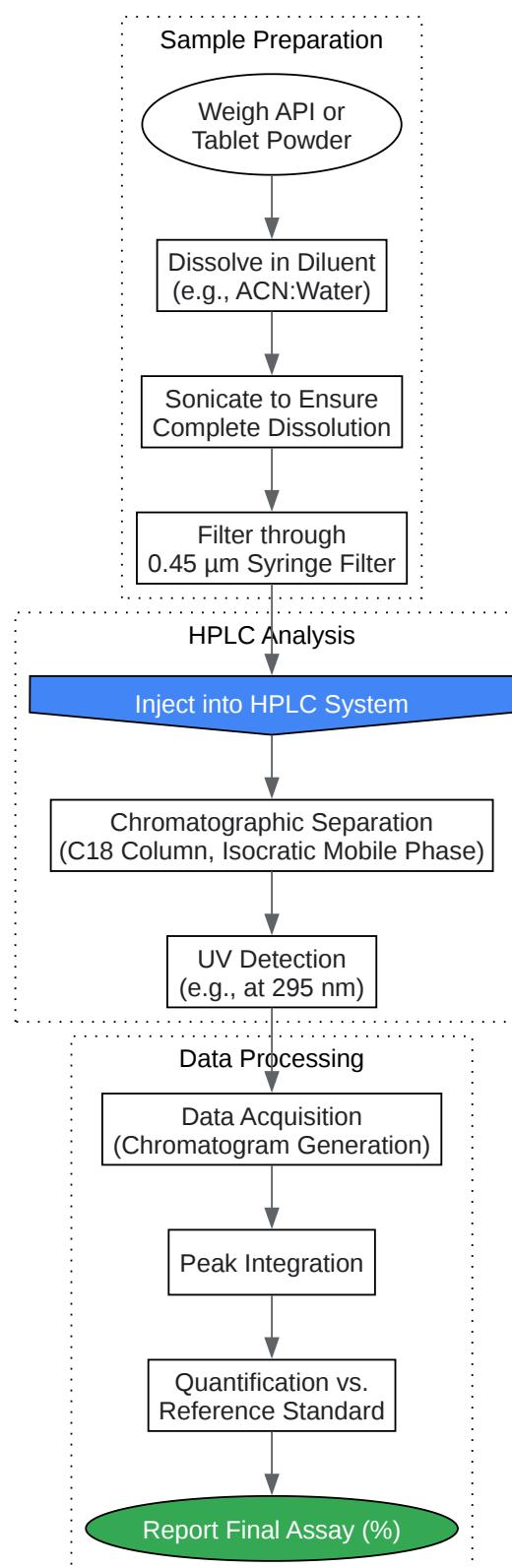
- Step 1: Formation of Tetrahydro- β -carboline Intermediate: D-tryptophan methyl ester hydrochloride is reacted with piperonal (1,3-benzodioxole-5-carbaldehyde) in a suitable solvent such as sulfolane. The mixture is heated (e.g., to 80-85°C) for several hours. Upon cooling, the cis-intermediate precipitates and is isolated by filtration.[23]
- Step 2: N-Acylation: The isolated intermediate is dissolved in a solvent like dichloromethane. An acylating agent, typically chloroacetyl chloride, is added slowly at a reduced temperature (e.g., 0-5°C) in the presence of a mild base (e.g., sodium bicarbonate solution) to neutralize the HCl byproduct.[23]

- Step 3: Cyclization: The N-acylated intermediate is then reacted with aqueous methylamine in a solvent such as methanol. The reaction mixture is heated (e.g., to 50-55°C) to facilitate the final intramolecular cyclization, which forms the diketopiperazine ring.[23]
- Step 4: Purification: The crude (-)-trans-Tadalafil product precipitates upon cooling. It is then collected by filtration and can be purified further by slurring or recrystallization from appropriate solvents (e.g., methanol) to achieve high purity.[25]

Analytical Quantification by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the assay and purity analysis of Tadalafil in bulk drug substance and pharmaceutical formulations.[26][27][28]

- Standard and Sample Preparation:
 - A standard stock solution is prepared by accurately weighing and dissolving Tadalafil reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).
 - The sample for analysis (e.g., powdered tablets) is accurately weighed and dissolved in the same diluent to achieve a comparable target concentration. The solution is typically sonicated and filtered through a 0.45 µm filter.[28]
- Chromatographic Conditions:
 - Column: Inertsil C18 (150 x 4.6 mm, 5 µm particle size)[28]
 - Mobile Phase: Isocratic mixture of 10 mM phosphate buffer (pH adjusted to 3.2) and acetonitrile (50:50, v/v)[28]
 - Flow Rate: 1.0 mL/min[28]
 - Detection: UV absorbance at 295 nm[28]
 - Injection Volume: 10-20 µL
- Analysis: The standard and sample solutions are injected into the HPLC system. The concentration of Tadalafil in the sample is determined by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram.[28]



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Caption: A typical experimental workflow for the quantification of Tadalafil using RP-HPLC.

Pharmacokinetic Analysis by UPLC-MS/MS

For determining Tadalafil concentrations in biological matrices like human plasma, a more sensitive and selective method such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is employed.[17]

- Sample Preparation (Protein Precipitation): To a 20 μ L aliquot of plasma, 10 μ L of an internal standard solution (e.g., Sildenafil at 500 ng/mL) and 200 μ L of acetonitrile are added. The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 x g) to precipitate plasma proteins.[17]
- UPLC-MS/MS Conditions:
 - An aliquot (e.g., 5 μ L) of the resulting supernatant is injected into the UPLC-MS/MS system.[17]
 - Column: Shiseido C18 (100 x 2.1 mm, 2.7 μ m)[17]
 - Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid.[17]
 - Flow Rate: 0.7 mL/min[17]
 - Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition monitored for Tadalafil is m/z 390.4 \rightarrow 268.3, and for the internal standard (Sildenafil) is m/z 475.3 \rightarrow 283.3.[17]
- Data Analysis: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of Tadalafil. The concentration of Tadalafil in the study samples is then calculated based on the peak area ratio of the analyte to the internal standard. This data is used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[17]

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